8-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane
Beschreibung
8-(2-Bromoethyl)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Eigenschaften
CAS-Nummer |
1700087-68-8 |
|---|---|
Molekularformel |
C10H17BrO2 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
8-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8H2 |
InChI-Schlüssel |
GAVAWVLUBOFGGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CCBr)OCCO2 |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 8-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization. The reaction conditions often require the use of a base and an appropriate solvent to facilitate the formation of the spiro compound.
Analyse Chemischer Reaktionen
8-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spiro structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 8-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane exerts its effects involves its interaction with various molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
8-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane can be compared with other spiro compounds such as:
These compounds share a similar spiro structure but differ in their functional groups and reactivity. The presence of the bromine atom in 8-(2-bromoethyl)-1,4-dioxaspiro[4.5]decane makes it unique and provides specific reactivity that can be exploited in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
